molecular formula C11H14BrNO2 B13626988 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine

3-((2-Bromo-5-methoxybenzyl)oxy)azetidine

Cat. No.: B13626988
M. Wt: 272.14 g/mol
InChI Key: YCTDXQIKTNNDRT-UHFFFAOYSA-N
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Description

3-((2-Bromo-5-methoxybenzyl)oxy)azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) linked via an ether group to a 2-bromo-5-methoxybenzyl moiety. This structure combines the steric constraints of the azetidine ring with the electron-withdrawing bromine and electron-donating methoxy substituents on the aromatic ring.

The bromine atom in the benzyl group may serve as a handle for further functionalization, a common strategy in medicinal chemistry.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-[(2-bromo-5-methoxyphenyl)methoxy]azetidine

InChI

InChI=1S/C11H14BrNO2/c1-14-9-2-3-11(12)8(4-9)7-15-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3

InChI Key

YCTDXQIKTNNDRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)COC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine typically involves the reaction of 2-bromo-5-methoxybenzyl alcohol with azetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromo-5-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated azetidine derivatives.

Scientific Research Applications

3-((2-Bromo-5-methoxybenzyl)oxy)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The azetidine ring can also participate in ring-opening reactions, which may be crucial for its activity in certain applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Azetidine + benzyloxy 2-Bromo, 5-methoxy on aromatic ring Potential bioactivity (inferred); synthetic versatility via bromine
1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine Azetidine + benzyl Direct methyl linkage (no ether) Likely lower polarity; reduced metabolic stability
5-(2-Bromoacetyl)-2-hydroxybenzamide Thiazolidine-2,4-dione Bromoacetyl group on aromatic ring Antioxidant/antiradical activity
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Pyridine + benzylamine 5-Bromo, 3,4-dimethoxy on aromatic ring Anti-tumor, anti-viral potential

Structural and Electronic Comparisons

  • Azetidine vs. Pyridine/Oxetane Rings : The azetidine ring in the target compound imposes greater ring strain compared to pyridine (as in ) or oxetane derivatives (as in ). This strain can enhance reactivity or modulate binding affinity in biological systems.
  • Bromine Position : The 2-bromo substituent in the target compound contrasts with the 5-bromo position in ’s pyridine derivative. Bromine’s position affects electronic effects (e.g., inductive withdrawal) and steric interactions, which influence crystallization behavior (e.g., hydrogen bonding in ) or cross-coupling reactivity.
  • Ether vs.

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